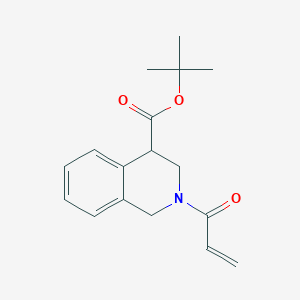
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, also known as TPDIC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the binding of the compound to metal ions, particularly copper ions. This results in a change in the fluorescence properties of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, allowing for the detection of copper ions in biological systems.
Biochemical and Physiological Effects:
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for use in biological systems. It has also been shown to have minimal interference with other biological processes, further highlighting its potential as a research tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its selectivity for copper ions, which allows for the detection of copper in biological systems. However, one limitation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Orientations Futures
There are several potential future directions for research on Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate. One area of research could focus on the development of more sensitive probes for the detection of copper ions in biological systems. Another area of research could focus on the use of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the development of new imaging techniques for the detection of copper in vivo. Additionally, further research could explore the potential applications of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the study of copper-related diseases, such as Wilson's disease.
Conclusion:
In conclusion, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is a promising tool for scientific research, particularly in the detection of copper ions in biological systems. While there are limitations to its use, further research could lead to the development of more sensitive probes and new imaging techniques for the detection of copper in vivo. Overall, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the reaction of tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with various reagents. One common method involves the reaction of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with sodium hydride in dimethylformamide, followed by the addition of 2-bromoethyl acetate. This results in the formation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions. Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological systems.
Propriétés
IUPAC Name |
tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-15(19)18-10-12-8-6-7-9-13(12)14(11-18)16(20)21-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHKJBPGHWTXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC2=CC=CC=C12)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


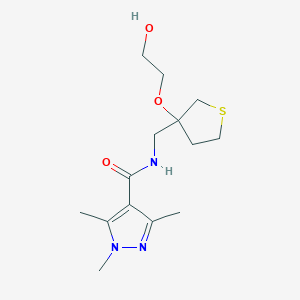

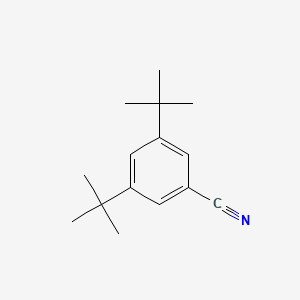

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
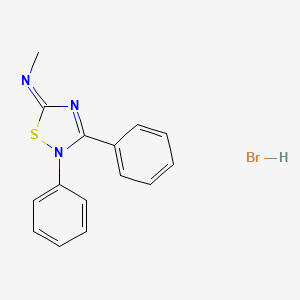
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)

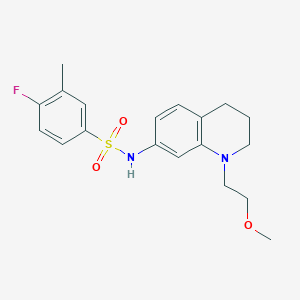
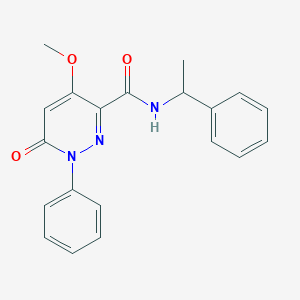
![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)